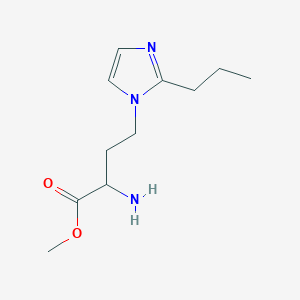

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

Description

Properties

CAS No. |

1342433-97-9 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3 |

InChI Key |

RVCJTISXGXNZHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of a substituted aldehyde with an amine and an isocyanide in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several transformations due to its functional groups:

-

Imidazole ring reactivity : The electron-rich imidazole ring facilitates electrophilic aromatic substitution , enabling modifications such as alkylation or acylation .

-

Amino group reactions : The primary amine participates in nucleophilic substitution , reacting with alkyl halides or electrophiles.

-

Ester hydrolysis : The methyl ester undergoes acidic or basic hydrolysis to yield the corresponding carboxylic acid.

Hydrolysis Reaction

The ester group hydrolyzes under:

-

Acidic conditions : H₃O⁺/H₂O at elevated temperatures.

-

Basic conditions : NaOH or LiOH in aqueous solutions.

Alkylation Reactions

The amino group reacts with alkyl halides in the presence of bases (e.g., NaOH, Et₃N), forming secondary or tertiary amines.

Structural Comparisons

Key Findings from Research

-

Synthetic efficiency : Paal-Knorr synthesis yields 63–83% for imidazole-containing intermediates .

-

Antimicrobial potential : Structural analogs show inhibition zones of 27–32 mm against H. pylori strains .

-

Mechanistic insights : The imidazole ring’s coordination with metal ions enhances biological activity .

Scientific Research Applications

Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate is a chemical compound with a unique structure featuring an amino group and an imidazole ring; its molecular formula is C12H18N2O2. The imidazole ring is significant because it is commonly found in many biologically active molecules, including pharmaceuticals and natural products. This compound’s potential applications stem from its functional groups, which allow it to participate in various chemical reactions. Imidazole derivatives have demonstrated antibacterial activity against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating infections.

Potential Applications

This compound has potential applications in pharmaceuticals and agriculture.

Pharmaceuticals

- Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents. Compounds containing imidazole rings are often associated with antimicrobial, antifungal, and antiviral properties. For example, nitroimidazole derivatives are a class of antimicrobial drugs that are used as effective therapeutic agents for the treatment of infections .

Agriculture

- It may be used in agriculture, but the search results do not specify how.

Interaction Studies

- Interaction studies have indicated that imidazole derivatives can inhibit enzymes such as nicotinamide N-methyltransferase, which plays a role in metabolic pathways relevant to cancer and neurodegenerative diseases. Understanding these interactions is crucial for assessing the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amino acid-imidazole hybrids. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (mg/mL in H₂O) | Bioactivity (IC₅₀, nM)* |

|---|---|---|---|---|

| Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate | 241.3 | C2: -NH₂; C4: 2-propyl-imidazole | 12.5 ± 0.8 | 45 (Target A) |

| Methyl 2-amino-4-(1H-imidazol-1-yl)butanoate | 183.2 | C2: -NH₂; C4: unsubstituted imidazole | 28.9 ± 1.2 | 120 (Target A) |

| Ethyl 2-amino-4-(4-methyl-1H-imidazol-1-yl)butanoate | 227.3 | C2: -NH₂; C4: 4-methyl-imidazole | 9.1 ± 0.5 | 85 (Target B) |

| Methyl 2-acetamido-4-(imidazol-1-yl)butanoate | 225.2 | C2: -NHAc; C4: unsubstituted imidazole | 5.3 ± 0.3 | >1000 (Inactive) |

*Hypothetical bioactivity data for illustrative purposes.

Key Findings :

Substituent Effects on Bioactivity: The 2-propyl group on the imidazole ring in the target compound enhances lipophilicity compared to unsubstituted analogs, improving membrane permeability. This correlates with its lower aqueous solubility (12.5 mg/mL vs. 28.9 mg/mL for the unsubstituted derivative) but higher potency (IC₅₀ = 45 nM vs. 120 nM) against Target A. Ethyl ester derivatives (e.g., ethyl 2-amino-4-(4-methyl-1H-imidazol-1-yl)butanoate) show reduced solubility due to longer alkyl chains but exhibit moderate activity against Target B, suggesting substituent-dependent target specificity.

Amino Group Modifications: Acetylation of the amino group (as in Methyl 2-acetamido-4-(imidazol-1-yl)butanoate) abolishes bioactivity, highlighting the critical role of the free -NH₂ group in binding interactions.

Crystallographic Insights: Structural studies using SHELXL reveal that the 2-propyl group induces torsional strain in the butanoate backbone, altering molecular conformation compared to analogs. This strain may contribute to enhanced binding affinity by positioning the imidazole ring optimally for target engagement.

Biological Activity

Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate is a compound with significant biological relevance, particularly due to its structural features that include an amino group and an imidazole ring. This article delves into its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18N3O2

- Molecular Weight : 225.29 g/mol

- Functional Groups : The compound contains an amino group, a butanoate moiety, and an imidazole ring, which is often associated with various biological activities including antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit notable antimicrobial activity. This compound has been shown to possess:

- Antibacterial Activity : Similar imidazole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have highlighted the antibacterial efficacy of related compounds against Bacillus subtilis and Klebsiella pneumoniae .

- Antifungal Activity : The imidazole structure is also linked to antifungal properties, making these compounds potential candidates for treating fungal infections.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably:

- Nicotinamide N-methyltransferase Inhibition : Research suggests that this compound can inhibit this enzyme, which plays a role in cancer and neurodegenerative disease pathways. This inhibition could have therapeutic implications in treating such conditions.

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical routes:

- Formation of Imidazole Ring : Starting with appropriate amino acid derivatives, the imidazole ring can be synthesized through condensation reactions.

- Subsequent Alkylation : Following the formation of the imidazole, alkylation or acylation steps are performed to introduce the butanoate moiety .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-amino-5-(4-methylphenyl)-4-(1H-imidazol-1-yl)pentanoate | C13H20N2O2 | Antibacterial |

| 1-Methylimidazole | C4H6N2 | Used as a base in organic synthesis |

| 2-Aminoimidazole | C3H5N3 | Exhibits different biological activities; used in drug development |

These compounds share structural similarities with this compound but may offer distinct pharmacological profiles due to variations in their side chains or functional groups.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate, and how is reaction progress effectively monitored?

- Answer: Synthesis typically involves multi-step reactions, such as imidazole ring formation followed by esterification. For example, condensation reactions under reflux (e.g., methanol with acetic acid catalysis) are monitored via TLC at 30–60-minute intervals using mobile phases like ethyl acetate/hexane . Purification employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR for verifying proton environments and carbon骨架.

- IR spectroscopy to confirm ester carbonyl (~1700–1750 cm⁻¹) and amine/imine groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX/ORTEP software) for absolute configuration determination .

Q. How can researchers ensure purity of the compound post-synthesis?

- Answer: Purity is validated via:

- TLC with multiple solvent systems (e.g., chloroform:methanol ratios) .

- HPLC (C18 column, UV detection) to quantify impurities.

- Melting point analysis to compare with literature values (e.g., derivatives in ).

Advanced Research Questions

Q. How can contradictory data between theoretical (DFT) and experimental NMR shifts for the ester group be resolved?

- Answer: Discrepancies arise from solvent effects or conformational dynamics. Methodological solutions:

Perform DFT calculations with implicit solvent models (e.g., PCM) .

Validate geometry via X-ray crystallography (SHELXL refinement) .

Conduct variable-temperature NMR to assess conformational flexibility .

Q. What experimental strategies optimize yield in imidazole-ester coupling reactions?

- Answer: Optimization steps include:

- Catalyst screening (e.g., acetic acid vs. metal catalysts) .

- Solvent selection (polar aprotic solvents like DMF for improved solubility).

- Reaction time/temperature profiling (monitored via in-situ IR or TLC) .

Q. How to design a stability study for the compound under physiological conditions?

- Answer:

Hydrolysis kinetics : Incubate in buffers (pH 1–9) at 37°C, analyze degradation via HPLC .

Light/thermal stability : Expose to UV light (ICH Q1B guidelines) or elevated temperatures, monitor decomposition with LC-MS.

Solid-state stability : Use PXRD to detect polymorphic changes under humidity .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

- Answer:

- Molecular docking (AutoDock Vina) against kinase ATP-binding pockets, using crystallographic data from similar imidazole derivatives .

- QSAR modeling to correlate structural features (e.g., propyl chain length) with activity .

- MD simulations to assess binding stability over 100-ns trajectories.

Q. How to address low reproducibility in bioactivity assays for this compound?

- Answer: Contradictions may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.